molecular formula C24H25NO5S2 B5422279 (5E)-5-[[3-methoxy-4-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[[3-methoxy-4-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5422279
M. Wt: 471.6 g/mol
InChI Key: GAGYUISVMWMDFD-CJLVFECKSA-N
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Description

(5E)-5-[[3-methoxy-4-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[[3-methoxy-4-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one can be achieved through a multi-step process involving the following key steps:

    Formation of the Thiazolidinone Ring: This can be done by reacting a suitable thioamide with an α-halo carbonyl compound under basic conditions.

    Introduction of the Prop-2-enyl Group: This can be achieved through a Heck reaction, where the thiazolidinone is reacted with an appropriate alkene in the presence of a palladium catalyst.

    Attachment of the Methoxyphenoxypropoxy Group: This step involves the nucleophilic substitution of a halogenated precursor with 2-methoxyphenol, followed by protection and deprotection steps to introduce the propoxy linkage.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds or the thiazolidinone ring, potentially leading to ring opening or hydrogenation products.

    Substitution: The aromatic rings and the thiazolidinone ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, and alkylating agents are commonly used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazolidinone derivatives and hydrogenated products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Novel Compounds: The compound can serve as a precursor for the synthesis of novel thiazolidinone derivatives with potential biological activities.

    Catalysis: It may be used as a ligand in catalytic reactions due to its unique structure.

Biology

    Antimicrobial Activity: Thiazolidinone derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Anti-inflammatory Activity: The compound may have potential as an anti-inflammatory agent.

Medicine

    Anticancer Activity: Thiazolidinones have shown promise as anticancer agents, and this compound may be investigated for its potential in cancer therapy.

    Drug Development: It can be used as a lead compound for the development of new drugs targeting various diseases.

Industry

    Material Science: The compound may find applications in the development of new materials with specific properties.

    Agriculture: It may be used in the development of agrochemicals with enhanced efficacy.

Mechanism of Action

The mechanism of action of (5E)-5-[[3-methoxy-4-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one is likely to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the observed biological effects. The exact pathways involved would depend on the specific activity being studied, such as antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-[[3-methoxy-4-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one: This compound is unique due to its specific substitution pattern and the presence of both methoxy and propoxy groups.

    Other Thiazolidinones: Compounds with different substituents on the thiazolidinone ring or different aromatic groups.

Uniqueness

The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinones.

Properties

IUPAC Name

(5E)-5-[[3-methoxy-4-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5S2/c1-4-12-25-23(26)22(32-24(25)31)16-17-10-11-20(21(15-17)28-3)30-14-7-13-29-19-9-6-5-8-18(19)27-2/h4-6,8-11,15-16H,1,7,12-14H2,2-3H3/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGYUISVMWMDFD-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCOC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OCCCOC2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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